6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki cross-coupling reactions. This process involves the reaction of aromatic boronic acids with various compounds using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . The crude product is then purified by recrystallization or by silica gel column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis. The compound induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activates the initiator enzyme of the apoptotic cascade, caspase 9 . This leads to the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridines, such as 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique aspect of 6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is its potent antiproliferative activity and its use as a pH indicator .
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-4-10-27-11-9-19(25-27)24-21(28)16-12-18(14-5-7-15(29-3)8-6-14)23-20-17(16)13-22-26(20)2/h5-9,11-13H,4,10H2,1-3H3,(H,24,25,28) |
InChI Key |
VCJUSAHYPGTTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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